10-(Acetyloxy)-9-hydroxyoctadecanoic acid
Description
Properties
CAS No. |
13980-32-0 |
|---|---|
Molecular Formula |
C20H38O5 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(9R,10R)-10-acetyloxy-9-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C20H38O5/c1-3-4-5-6-9-12-15-19(25-17(2)21)18(22)14-11-8-7-10-13-16-20(23)24/h18-19,22H,3-16H2,1-2H3,(H,23,24)/t18-,19-/m1/s1 |
InChI Key |
HLAIKHVEJBSLQS-RTBURBONSA-N |
SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C |
Isomeric SMILES |
CCCCCCCC[C@H]([C@@H](CCCCCCCC(=O)O)O)OC(=O)C |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C |
Origin of Product |
United States |
Biological Activity
10-(Acetyloxy)-9-hydroxyoctadecanoic acid, also known as 10-acetoxy-9-hydroxystearic acid, is a derivative of hydroxystearic acid that has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound is part of a broader class of octadecanoids, which are known for their diverse physiological roles and therapeutic potentials.
The chemical structure of this compound can be described as follows:
- Molecular Formula : C20H38O5
- Molecular Weight : 354.52 g/mol
- CAS Number : 57348264
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in inhibiting cancer cell proliferation and inducing apoptosis. Below are key findings from various studies:
Antiproliferative Effects
- Cancer Cell Lines : Studies have demonstrated that this compound shows antiproliferative effects against several cancer cell lines, including HT29 (colon cancer) and HeLa (cervical cancer) cells. The mechanism involves the modulation of cell cycle regulators and histone deacetylase (HDAC) inhibition, leading to increased expression of p21 and decreased cyclin D1 levels, which are crucial for cell cycle progression .
- Mechanism of Action : The compound acts as a competitive inhibitor of HDAC1, which plays a vital role in regulating gene expression related to cell growth and apoptosis. By inhibiting HDAC1, this compound promotes hyperacetylation of histones, thereby altering chromatin structure and enhancing the transcription of tumor suppressor genes .
Case Studies
- A study on the effects of 9-hydroxystearic acid derivatives indicated that the introduction of acetoxy groups at specific positions significantly enhances the antiproliferative activity against cancer cells compared to their non-acetylated counterparts. This suggests that structural modifications can lead to improved therapeutic efficacy .
- Another investigation highlighted that treatment with this compound resulted in a notable decrease in cell viability in HT29 cells at concentrations as low as 5 µM, demonstrating its potency as an anticancer agent .
Data Table: Biological Activity Summary
| Study Reference | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| HT29 | 5 | Significant decrease in cell viability | |
| HeLa | 10 | Induction of apoptosis | |
| U2OS | >10 | Activation of p21 transcription |
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary studies have indicated that hydroxystearic acids exhibit low toxicity profiles; however, long-term studies are necessary to fully ascertain the safety of this compound in clinical settings .
Scientific Research Applications
Biochemical Properties
10-(Acetyloxy)-9-hydroxyoctadecanoic acid is characterized by its unique structure that combines an acetoxy group with a hydroxyl group on an octadecanoic acid backbone. This configuration imparts specific biochemical properties that are beneficial in various applications:
- Antitumor Activity : Research indicates that derivatives of hydroxystearic acids, including this compound, exhibit antiproliferative effects against cancer cells. Studies have shown that these compounds can inhibit histone deacetylase 1 (HDAC1), which is involved in the regulation of gene expression and cell proliferation. The inhibition of HDAC1 leads to increased expression of tumor suppressor genes, thereby inducing apoptosis in cancer cells .
- Cell Cycle Regulation : The compound has been linked to the modulation of cell cycle regulators such as p21 and cyclin D1. It has been observed that the administration of this compound can enhance p21 expression while reducing cyclin D1 levels, which are crucial for cell cycle progression .
Therapeutic Applications
The therapeutic potential of this compound extends beyond cancer treatment:
- Anti-inflammatory Properties : Some studies suggest that fatty acids with hydroxyl groups can exhibit anti-inflammatory effects by modulating inflammatory pathways. This property may make them suitable candidates for developing treatments for inflammatory diseases .
- Dermatological Applications : Due to its hydrophilic nature and skin compatibility, it is being explored for use in topical formulations aimed at enhancing skin hydration and barrier function. Its ability to influence lipid metabolism may also contribute to skin health .
Industrial Applications
In addition to its biomedical applications, this compound has potential uses in various industrial sectors:
- Cosmetics and Personal Care : The compound's moisturizing properties make it an attractive ingredient in cosmetic formulations. It can be utilized as an emollient or thickening agent in creams and lotions .
- Food Industry : As a food additive, it may serve as a stabilizer or emulsifier due to its amphiphilic characteristics. This could enhance the texture and shelf-life of food products .
Case Studies
Several studies have documented the effects and applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally or functionally related to 10-(Acetyloxy)-9-hydroxyoctadecanoic acid:
9,10-Dihydroxyoctadecanoic Acid
- Structure : Two hydroxyl groups at positions 9 and 10. Stereoisomers (erythro and threo forms) are documented .
- Synthesis: Produced via hydroxylation of oleic acid by Pseudomonas spp. enzymes or hydrogenation of 9,10-epoxyoctadecanoic acid .
- Applications: Used in amidation reactions to create organogelators, highlighting its role in material science .
- Key Difference: Lacks the acetyloxy group, resulting in higher polarity compared to this compound.
9-Hydroxyoctadecanoic Acid
- Structure : Single hydroxyl group at position 9 .
- Synthesis: Prepared via hydrolysis of methyl (9R)-9-hydroxyoctadecanoate in methanolic KOH .
- Analytical Data : LC-MS/MS spectra (positive/negative ion modes) are well-characterized, aiding in identification .
- Key Difference : Absence of the acetyloxy group at position 10 reduces steric hindrance and alters lipophilicity.
10-Hydroxyoctadecanoic Acid
- Structure : Hydroxyl group at position 10 (xi isomer) .
- Biosynthesis: Enzymatically interconverted with oleic acid and trans-Δ10-octadecenoic acid in Pseudomonas spp. via hydration/dehydration reactions .
- Key Difference: Positional isomerism affects molecular interactions; the acetyloxy group in this compound may confer distinct reactivity.
9,10-Epoxyoctadecanoic Acid
- Structure : Epoxide group across positions 9 and 10 .
- Synthesis: Hydrogenation yields hydroxyoctadecanoic acids, though debates exist about the specificity of 9- vs. 10-hydroxy product formation .
- Key Difference : The epoxide group is more reactive than acetyloxy, enabling ring-opening reactions.
Structural and Functional Data Table
Research Findings and Insights
- Synthetic Pathways: The acetyloxy group in this compound may be introduced via acetylation of 9,10-dihydroxyoctadecanoic acid, a reaction analogous to esterification methods described for other fatty acids .
- Stereochemical Considerations : Enzymatic reactions in Pseudomonas spp. show strict stereospecificity, suggesting that the configuration of hydroxyl/acetyloxy groups in analogs could impact biological activity .
- Analytical Challenges: Differentiation between 9- and 10-hydroxy isomers requires advanced techniques like LC-MS/MS, as seen in studies of 9-hydroxyoctadecanoic acid .
Preparation Methods
Epoxide Hydrolysis and Subsequent Acetylation
A widely adopted route involves the hydrolysis of cis-9,10-epoxyoctadecanoic acid under acidic conditions, followed by selective acetylation.
Hydrolysis of Epoxides
The epoxide is treated with 1 N sulfuric acid in the presence of a surface-active sulfonic acid catalyst, such as 5,8-diisopropyl-2-naphthalenesulfonic acid (HDNS), to yield threo-9,10-dihydroxyoctadecanoic acid. HDNS enhances reaction kinetics by acting as both an emulsifier and a Brønsted acid, achieving >90% conversion within 60 minutes.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | HDNS (5 mol%) |
| Solvent | Toluene-water biphasic |
| Temperature | 80°C |
| Time | 1 hour |
Selective Acetylation
The dihydroxy intermediate undergoes acetylation at the 10-hydroxyl group using acetyl chloride or acetic anhydride. Pyridine is often added to neutralize HCl byproducts, with reactions conducted at 0–5°C to minimize di-acetylation. This step achieves 75–85% yield , with purity confirmed via NMR and IR spectroscopy.
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction enables inversion of configuration at C-9, critical for synthesizing enantiomerically pure derivatives. Starting from methyl (9R)-9-hydroxystearate, the hydroxyl group is converted to an azide intermediate using diphenylphosphoryl azide (DPPA) under Mitsunobu conditions. Subsequent reduction with 1,3-propanedithiol yields the (9S)-amine, which is acetylated to finalize the target compound.
Key Steps
-
Mitsunobu Reaction :
-
Reduction and Acetylation :
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:1). High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) resolves enantiomers, achieving ≥98% purity.
Spectroscopic Analysis
-
NMR : <sup>1</sup>H NMR (CDCl<sub>3</sub>) shows characteristic peaks at δ 4.85 (dd, J = 6.2 Hz, H-9) and δ 2.05 (s, acetyl group).
-
IR : Strong absorption at 1740 cm<sup>-1</sup> (C=O stretch of acetate) and 3450 cm<sup>-1</sup> (hydroxyl group).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Enzymatic | 80–85 | High | Moderate |
| Epoxide Hydrolysis | 75–85 | Moderate | High |
| Mitsunobu | 68 | Very High | Low |
Enzymatic synthesis excels in stereoselectivity but faces scalability limitations. Epoxide hydrolysis is preferable for industrial-scale production, while the Mitsunobu method is reserved for enantiopure research samples.
Q & A
Basic Research Questions
Q. What are the recommended solvent systems and storage conditions for preparing stable stock solutions of 10-(Acetyloxy)-9-hydroxyoctadecanoic acid?
- Methodology : Based on solubility data for structurally similar hydroxy fatty acids, prepare stock solutions in dimethyl sulfoxide (DMSO) at 10 mM, as this concentration requires 0.335 mL solvent per 1 g compound (adjust based on molecular weight). Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid freeze-thaw cycles to prevent degradation .
- Validation : Confirm solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy to ensure homogeneity.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to identify acetyloxy (δ ~2.0–2.2 ppm) and hydroxyl groups (δ ~1.5–2.0 ppm), with comparison to published spectra of analogous compounds like 9-hydroxyoctadecadienoic acid .
- Mass Spectrometry (MS) : Employ high-resolution LC-MS (e.g., Q-TOF) to confirm molecular ion peaks (expected m/z ~356.2 for CHO) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow EU Regulation 1272/2008 guidelines for hydroxy fatty acids:
- Use fume hoods for weighing and solution preparation.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Dispose of waste via neutralization with 1 M NaOH followed by incineration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different in vitro models?
- Methodology :
- Data Normalization : Standardize assay conditions (e.g., cell line passage number, serum-free media, and incubation time) to reduce variability.
- Metabolomic Profiling : Use LC-MS/MS to quantify metabolic byproducts (e.g., acetylated vs. free hydroxyl forms) that may influence activity .
- Contradiction Analysis : Compare dose-response curves across studies using tools like GraphPad Prism to identify outlier datasets .
Q. What strategies minimize epimerization during the synthesis of this compound?
- Methodology :
- Stereochemical Control : Use chiral catalysts (e.g., Sharpless epoxidation reagents) during hydroxylation steps to preserve the 9(S) configuration.
- Low-Temperature Acetylation : Perform acetylation at 0–4°C with acetic anhydride/pyridine to prevent racemization .
- Validation : Monitor enantiomeric purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .
Q. How can researchers differentiate between stereoisomers of this compound in complex biological matrices?
- Methodology :
- Chiral Derivatization : React samples with (-)-menthyl chloroformate to form diastereomers separable via reverse-phase HPLC .
- Circular Dichroism (CD) : Compare CD spectra to reference standards of (9R) and (9S) enantiomers for absolute configuration determination .
Q. What in vitro models are optimal for studying the compound’s interaction with lipid-metabolizing enzymes?
- Methodology :
- Enzyme Assays : Use purified human cytochrome P450 (CYP450) isoforms (e.g., CYP4A11) in microsomal preparations to assess hydroxylation kinetics.
- Inhibitor Screening : Apply competitive inhibition assays with -labeled substrates to quantify IC values .
Methodological Considerations
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Resolution Strategy :
- Solvent Polarity Index : Test solubility in a gradient of DMSO/water (0–100%) using nephelometry to identify aggregation thresholds.
- Co-Solvency Approach : Use 10% PEG-400 in PBS to enhance aqueous solubility while maintaining stability .
Q. What computational tools predict the compound’s metabolic pathways and potential toxicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
